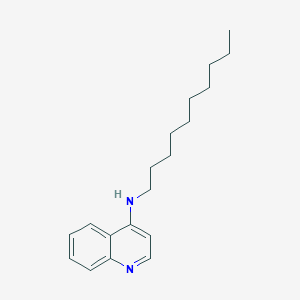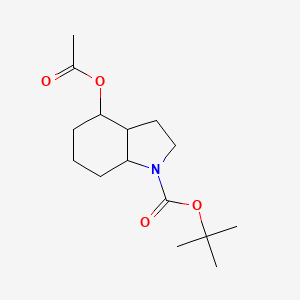
(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide typically involves the bromination of 5-methylthiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, amination, and salt formation, with careful control of reaction conditions to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Addition Reactions: The compound can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can lead to sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new materials with unique electronic or optical properties .
Biology:
- Investigated for its potential antibacterial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new catalysts and reagents for industrial processes .
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
- (2-Bromo-4-methylthiazol-5-yl)methanol
- 2-Bromo-4-methylanisole
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
- 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol
Comparison:
- (2-Bromo-4-methylthiazol-5-yl)methanol: Similar in structure but contains a hydroxyl group instead of a methanamine group.
- 2-Bromo-4-methylanisole: Contains a methoxy group instead of a thiazole ring.
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Contains a phenol group and an imine linkage.
- 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Contains a pyridine ring and an imine linkage .
The uniqueness of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1956322-71-6 |
|---|---|
Fórmula molecular |
C5H8Br2N2S |
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
Clave InChI |
JOSRHYYDVWLWRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)Br)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)
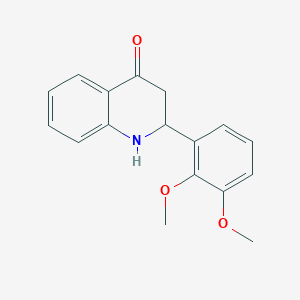
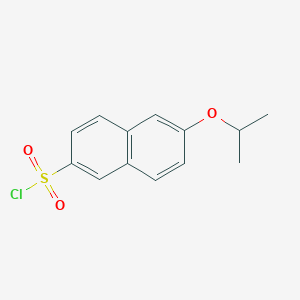


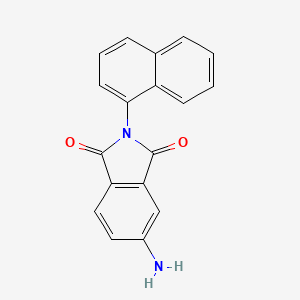
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
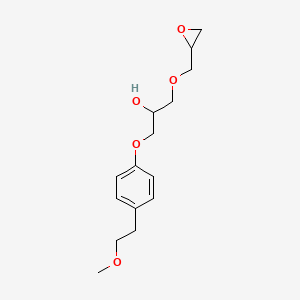

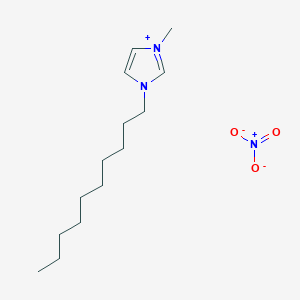
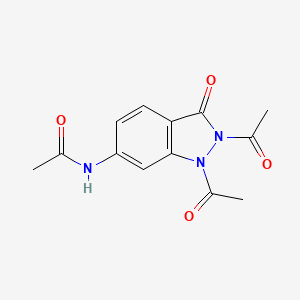
![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
